Cas no 2172530-62-8 ({1-cyclohexyl-5-(methoxymethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

{1-cyclohexyl-5-(methoxymethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine 化学的及び物理的性質
名前と識別子
-
- {[1-cyclohexyl-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
- 2172530-62-8
- EN300-1596155
- {1-cyclohexyl-5-(methoxymethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine
-
- インチ: 1S/C12H22N4O/c1-13-8-11-12(9-17-2)16(15-14-11)10-6-4-3-5-7-10/h10,13H,3-9H2,1-2H3
- InChIKey: OYSJBVRGQGTWCX-UHFFFAOYSA-N
- ほほえんだ: O(C)CC1=C(CNC)N=NN1C1CCCCC1
計算された属性
- せいみつぶんしりょう: 238.17936134g/mol
- どういたいしつりょう: 238.17936134g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 221
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 52Ų
{1-cyclohexyl-5-(methoxymethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1596155-10.0g |
{[1-cyclohexyl-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172530-62-8 | 10.0g |
$7312.0 | 2023-07-10 | ||
Enamine | EN300-1596155-10000mg |
{[1-cyclohexyl-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172530-62-8 | 10000mg |
$7312.0 | 2023-09-23 | ||
Enamine | EN300-1596155-2.5g |
{[1-cyclohexyl-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172530-62-8 | 2.5g |
$3332.0 | 2023-07-10 | ||
Enamine | EN300-1596155-500mg |
{[1-cyclohexyl-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172530-62-8 | 500mg |
$1632.0 | 2023-09-23 | ||
Enamine | EN300-1596155-1000mg |
{[1-cyclohexyl-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172530-62-8 | 1000mg |
$1701.0 | 2023-09-23 | ||
Enamine | EN300-1596155-50mg |
{[1-cyclohexyl-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172530-62-8 | 50mg |
$1428.0 | 2023-09-23 | ||
Enamine | EN300-1596155-100mg |
{[1-cyclohexyl-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172530-62-8 | 100mg |
$1496.0 | 2023-09-23 | ||
Enamine | EN300-1596155-0.25g |
{[1-cyclohexyl-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172530-62-8 | 0.25g |
$1564.0 | 2023-07-10 | ||
Enamine | EN300-1596155-5.0g |
{[1-cyclohexyl-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172530-62-8 | 5.0g |
$4930.0 | 2023-07-10 | ||
Enamine | EN300-1596155-2500mg |
{[1-cyclohexyl-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172530-62-8 | 2500mg |
$3332.0 | 2023-09-23 |
{1-cyclohexyl-5-(methoxymethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine 関連文献
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
-
Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
-
10. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
{1-cyclohexyl-5-(methoxymethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amineに関する追加情報
Comprehensive Overview of {1-cyclohexyl-5-(methoxymethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine (CAS No. 2172530-62-8)
The compound {1-cyclohexyl-5-(methoxymethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine (CAS No. 2172530-62-8) is a highly specialized organic molecule that has garnered significant attention in recent years due to its unique structural features and potential applications in medicinal chemistry and material science. This 1,2,3-triazole derivative is characterized by its cyclohexyl and methoxymethyl substituents, which contribute to its distinct physicochemical properties. Researchers and industry professionals are increasingly interested in this compound for its role in drug discovery, particularly in the development of small-molecule inhibitors and bioconjugation tools.
One of the most notable aspects of {1-cyclohexyl-5-(methoxymethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine is its versatility in click chemistry applications. The 1,2,3-triazole core is a hallmark of Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a widely used method for bioconjugation and polymer synthesis. This makes the compound a valuable building block for designing targeted drug delivery systems and bioactive probes. Recent studies have also explored its potential in covalent organic frameworks (COFs), where its rigid structure and functional groups could enhance material stability and porosity.
In the context of medicinal chemistry, {1-cyclohexyl-5-(methoxymethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine has been investigated for its ability to modulate enzyme activity and protein-protein interactions. The methylamine moiety, in particular, offers opportunities for further derivatization, enabling the creation of libraries of analogs for high-throughput screening. This aligns with current trends in fragment-based drug design (FBDD), where small, modular compounds are used to identify lead candidates for diseases such as cancer and neurodegenerative disorders.
The synthesis of {1-cyclohexyl-5-(methoxymethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine typically involves multi-step organic reactions, including cyclohexylation and methoxymethylation, followed by triazole formation. Advances in flow chemistry and microwave-assisted synthesis have improved the efficiency of producing this compound, reducing reaction times and increasing yields. These innovations are critical for meeting the growing demand for high-purity intermediates in pharmaceutical research.
From an analytical chemistry perspective, the characterization of {1-cyclohexyl-5-(methoxymethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine relies heavily on techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC). These methods ensure the compound's structural integrity and purity, which are essential for its intended applications. Additionally, computational tools like density functional theory (DFT) are employed to predict its reactivity and interactions with biological targets.
As the scientific community continues to explore the potential of {1-cyclohexyl-5-(methoxymethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine, its relevance in green chemistry initiatives is also being recognized. The compound's synthetic pathways are being optimized to minimize waste and energy consumption, aligning with global efforts to promote sustainable chemical processes. This focus on sustainability is particularly appealing to industries seeking eco-friendly alternatives for drug development and material synthesis.
In summary, {1-cyclohexyl-5-(methoxymethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine (CAS No. 2172530-62-8) represents a fascinating intersection of organic synthesis, medicinal chemistry, and materials science. Its structural complexity and functional diversity make it a promising candidate for a wide range of applications, from drug discovery to advanced material design. As research progresses, this compound is likely to play an increasingly important role in addressing some of the most pressing challenges in modern science and technology.
2172530-62-8 ({1-cyclohexyl-5-(methoxymethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine) 関連製品
- 2757871-74-0(2-Tert-butyl-4,6-dimethylphenyl 4-methylbenzene-1-sulfonate)
- 1378473-72-3(1-(2-ethylphenyl)but-3-en-1-ol)
- 1806393-53-2(1-(3-Bromo-5-(fluoromethyl)phenyl)-3-chloropropan-2-one)
- 2649057-82-7(2-fluoro-1-(1-isocyanatoethyl)-4-nitrobenzene)
- 2308474-97-5(4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylmorpholine-3-carboxylic acid)
- 2137804-16-9(ethyl 3-(4-fluoro-1H-pyrrol-2-yl)prop-2-ynoate)
- 7625-23-2(3,6-Anhydro-D-glucose)
- 1788778-66-4([(4-Fluorophenyl)methyl](methyl){2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}amine)
- 2041076-39-3(Methyl 1-(2-bromoethyl)-4-((tert-butoxycarbonyl)amino)-1H-pyrazole-5-carboxylate)
- 2171712-89-1(4-(2-cyanocyclohexyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)




